TPSA and LogP Differentiation Versus 4-Cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol
The target compound exhibits a substantially higher topological polar surface area (TPSA) and lower lipophilicity than 4-cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 942876-38-2). Target compound: TPSA 77.5 Ų, XLogP3 0.8 [1]. Phenyl analog: TPSA 30.71 Ų, LogP 2.5687 . This represents a TPSA increase of 46.79 Ų and a LogP decrease of 1.77 log units.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | TPSA 77.5 Ų; XLogP3 0.8 |
| Comparator Or Baseline | 4-Cyclopropyl-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 942876-38-2): TPSA 30.71 Ų; LogP 2.5687 |
| Quantified Difference | ΔTPSA = +46.79 Ų; ΔLogP = −1.77 log units |
| Conditions | Computed properties: Cactvs/PubChem for target; Chemscene computational data for comparator. |
Why This Matters
Higher TPSA and lower LogP predict substantially improved aqueous solubility and reduced non-specific protein binding, which correlate with cleaner dose–response curves and fewer false positives in biochemical and cellular screening campaigns.
- [1] PubChem Compound Summary CID 7017489. 4-Cyclopropyl-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol. TPSA and XLogP3 data. View Source
